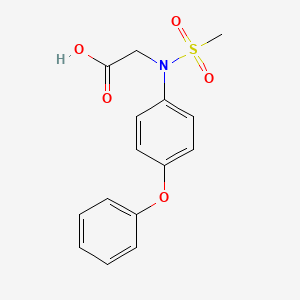

N-(甲磺酰基)-N-(4-苯氧基苯基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis The molecular structure of compounds like methyl-p-tolysulfonyl-glycine, a related derivative, reveals a "V" model arrangement in the crystal form, suggesting the presence of classical and unclassical hydrogen bonds that contribute to a 2-D network. This structural arrangement offers insights into the potential geometry and intermolecular interactions of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Gong Qin-hua, 2002).

Chemical Reactions and Properties The chemical reactivity of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine analogs includes their ability to undergo Michael addition reactions, illustrating their utility in asymmetric synthesis and potential for producing compounds with significant steric bulk and lipophilicity. These properties are valuable for binding to apolar sites of various endogenous receptors, suggesting a broad scope of chemical reactivity and application for these sulfonyl derivatives (Nagaoka et al., 2020).

Physical Properties Analysis The physical properties of related sulfonyl compounds have been studied through the synthesis and characterization of N-phenylsulfonyl and N-methylsulfonyl derivatives, revealing insights into their solubility, stability, and crystalline behavior. Such properties are critical for understanding the practical applications and handling of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Hays et al., 1993).

Chemical Properties Analysis The chemical properties, such as reactivity with specific enzymes or receptors, define the functional utility of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine derivatives. For instance, certain N-sulfonyl derivatives demonstrate inhibitory activity against enzymes like aldose reductase, highlighting their potential therapeutic applications. Understanding these properties allows for the exploration of novel drug designs and mechanisms of action (Mayfield & Deruiter, 1987).

科学研究应用

氨基酸的化学选择性芳基磺酰化:

- M. Penso等人(2003年)讨论了氨基酸酯直接转化为芳基磺酰胺酯而无需保护酚羟基的方法。这种化学选择性的N-芳基磺酰化在THF/DMF溶剂混合物中进行,获得了良好的产率且没有立体异构碳中心的旋光异构化。这对于有机合成领域是一项重要的发展,特别是对于类似N-(甲磺酰基)-N-(4-苯氧基苯基)甘氨酸这样的化合物(Penso, Albanese, Landini, Lupi, & Tricarico, 2003)。

甘氨酸转运体抑制剂:

- C. Lindsley等人(2006年)的研究涉及设计和合成甘氨酸转运体-1(GlyT1)抑制剂,这些抑制剂源自一系列[4-苯基-1-(丙磺酰基)哌啶-4-基]甲基苯甲酰胺。这些抑制剂在研究神经递质系统和具有潜在的治疗应用方面至关重要(Lindsley等人,2006)。

NMDA受体拮抗剂:

- H. Buchstaller等人(2006年)合成了作为细胞保护剂和对N-甲基-D-天冬氨酸(NMDA)受体的甘氨酸结合抑制剂的噻吩[2,3-b]吡啶酮。这项研究有助于理解类似N-(甲磺酰基)-N-(4-苯氧基苯基)甘氨酸如何影响NMDA受体活性,这对神经药理学至关重要(Buchstaller, Siebert, Steinmetz, Frank, Berger, Gottschlich, Leibrock, Krug, Steinhilber, & Noe, 2006)。

聚合和生物偶联:

- S. Borova等人(2021年)的研究介绍了一种利用与N-(甲磺酰基)-N-(4-苯氧基苯基)甘氨酸相关的化合物对聚砜氨基酸进行后聚合修饰的方法。这项研究展示了这类化合物在聚合化学和生物偶联中的潜在应用,突显了这类化合物的多功能性(Borova, Schlutt, Nickel, & Luxenhofer, 2021)。

污水处理中的行为:

- S. Krause和H. Schöler(2000年)的研究调查了N-(苯磺酰基)-甘氨酸在市政污水处理厂中的行为。了解这类化合物在污水系统中的环境影响和行为对于环境化学至关重要(Krause & Schöler, 2000)。

属性

IUPAC Name |

2-(N-methylsulfonyl-4-phenoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMPOUVCFQXMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)